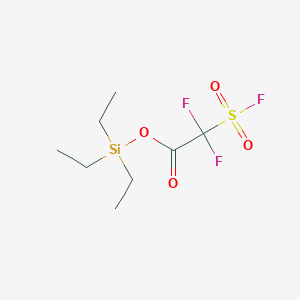

Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate

Description

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA, CAS 120801-75-4) is a highly efficient difluorocarbene reagent widely used in organic synthesis. Developed by Dolbier et al., TFDA generates difluorocarbene (CF₂) under catalytic conditions, enabling reactions such as difluorocyclopropanation of alkenes and fluoroalkylation of aryl halides . Its mechanism involves decarboxylation and release of CF₂, accompanied by byproducts like CO₂, SO₂, and fluorotrimethylsilane . TFDA’s reactivity and stability under controlled conditions make it a benchmark for comparing related fluorinating agents.

Propriétés

IUPAC Name |

triethylsilyl 2,2-difluoro-2-fluorosulfonylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F3O4SSi/c1-4-17(5-2,6-3)15-7(12)8(9,10)16(11,13)14/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAYXLBAABNCCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC(=O)C(F)(F)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F3O4SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463859 | |

| Record name | Triethylsilyl difluoro(fluorosulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757203-27-3 | |

| Record name | Triethylsilyl difluoro(fluorosulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate typically involves the reaction of 2,2-difluoro-2-(fluorosulfonyl)acetic acid with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature and pressure, as well as the use of high-purity reagents to minimize impurities .

Analyse Des Réactions Chimiques

Substitution Reactions

The compound undergoes nucleophilic substitution reactions, where the triethylsilyl group is replaced by nucleophiles such as amines, alcohols, or halides. For example:

-

Reaction with amines : Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate reacts with secondary amines (e.g., pyrrolidine) in the presence of a base (e.g., triethylamine) to form substituted fluorosulfonylacetates .

-

Reaction with halides : In copper-mediated reactions, halide nucleophiles (e.g., iodide) replace the silyl group, yielding fluorosulfonylacetate salts .

| Reagent Type | Reaction Conditions | Product |

|---|---|---|

| Pyrrolidine | THF, 0°C, 2 h | Fluorosulfonylacetamide |

| NaI | DMF, 80°C, 12 h | Sodium fluorosulfonylacetate |

Elimination Reactions

The compound eliminates to form difluorocyclopropanes via the generation of a difluorocarbene intermediate. This process involves:

-

Alkene cyclopropanation : Reaction with alkenes (e.g., α-methylstyrene) under phase-transfer catalysis (e.g., tetraarylarsonium salts) forms 1,1-difluorocyclopropane derivatives .

-

Mechanism : The silyl group stabilizes the intermediate until elimination occurs, as evidenced by kinetic studies using 19F NMR spectroscopy .

| Alkene | Catalyst | Product |

|---|---|---|

| α-Methylstyrene | Tetraarylarsonium salts | 1,1-Difluorocyclopropane |

| Diglyme | Sodium chlorodifluoroacetate | Cyclopropane derivatives |

Hydrolysis

Hydrolysis of the silyl ester regenerates 2,2-difluoro-2-(fluorosulfonyl)acetic acid, a key precursor for further reactions. This process is accelerated under basic conditions.

Intermediate Formation

The reaction mechanism involves the generation of difluorocarbene (

), a highly reactive intermediate. Studies using stopped-flow 19F NMR spectroscopy confirm that this intermediate is transiently formed during elimination reactions .

Role of Catalysts

-

Phase-transfer catalysts (e.g., tetraarylarsonium salts) facilitate alkene cyclopropanation by stabilizing intermediates .

-

Copper(I) iodide mediates substitution reactions by activating the silyl group for nucleophilic attack .

Pharmaceutical Development

The compound serves as a reagent for synthesizing fluorinated drugs, particularly those requiring difluorocyclopropane motifs .

Comparative Analysis

Research Findings

Applications De Recherche Scientifique

Chemical Properties and Reactions

Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate primarily acts as a reagent for introducing fluoroalkyl groups into various substrates. It can undergo several types of chemical reactions:

- Substitution Reactions : The triethylsilyl group can be replaced by nucleophiles such as amines and alcohols.

- Elimination Reactions : This compound can facilitate the formation of difluorocyclopropenes through elimination processes.

- Hydrolysis : It reacts with water to yield 2,2-difluoro-2-(fluorosulfonyl)acetic acid.

Synthetic Organic Chemistry

This compound is extensively used in the synthesis of difluorocyclopropenes and difluorocarbene reagents. These compounds are crucial for creating complex molecular architectures in organic synthesis.

Biological Applications

The introduction of fluoroalkyl groups via this compound can enhance the stability and bioactivity of biomolecules. For instance, it has been utilized in modifying peptides and small molecules to improve their pharmacological properties.

Medicinal Chemistry

Research indicates that this compound plays a role in drug development, particularly in synthesizing fluorinated pharmaceuticals. Fluorination often increases the metabolic stability and bioavailability of drug candidates.

Case Study 1: Synthesis of Difluorocyclopropenes

In a study focusing on the reactivity of this compound, researchers demonstrated its efficiency in producing difluorocyclopropenes from various alkenes under controlled conditions. The yields were significantly improved compared to other methods, showcasing its utility as a reliable reagent in synthetic pathways.

Case Study 2: Modification of Biomolecules

Another investigation explored the modification of nucleosides using this compound. The introduction of fluoroalkyl groups led to enhanced stability against enzymatic degradation, suggesting potential applications in developing antiviral agents.

Mécanisme D'action

The mechanism of action of Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate involves the formation of reactive intermediates such as difluorocarbene. These intermediates can then participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparaison Avec Des Composés Similaires

Structural and Reactivity Profile

MDFA (CAS 680-15-9) shares a core structure with TFDA but replaces the trimethylsilyl group with a methyl ester. This modification reduces steric bulk and alters electronic properties, leading to comparable difluorocarbene reactivity under high-temperature (70–100°C) and high-concentration conditions . For example, MDFA achieves 76% yield in difluorocyclopropanation of n-butyl acrylate using only 2 equivalents, matching TFDA’s efficiency .

Sodium Trifluoroacetate

Reactivity and Utility

Sodium trifluoroacetate (CF₃CO₂Na, CAS 2923-18-4) is a cost-effective difluorocarbene precursor but requires harsh conditions (e.g., >150°C) for CF₂ generation. Its lower reactivity limits applications compared to TFDA and MDFA, though it is useful in simple alkenes’ difluorocyclopropanation .

Comparative Efficiency

In contrast to TFDA’s 81% yield in cyclopropanation, sodium trifluoroacetate typically achieves lower yields (<50%) under similar conditions due to incomplete carbene transfer .

Bromodifluoroacetate Salts

Advantages Over TFDA

Bromodifluoroacetate salts (e.g., BrCF₂CO₂Li) offer improved handling and metal-exchange efficiency, facilitating CF₂ formation under milder conditions . These reagents avoid TFDA’s SO₂ byproduct, reducing purification complexity.

Mechanistic Insights and Byproduct Analysis

- TFDA : Generates CF₂ via NaF-catalyzed decarboxylation, releasing SO₂ and CO₂ .

- MDFA : Produces CF₂ without silicon byproducts, simplifying waste management but requiring careful temperature control .

- Bromodifluoroacetates : Eliminate SO₂ but introduce bromide ions, which may interfere with transition-metal catalysts .

Activité Biologique

Introduction

Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TESDFA) is a fluorinated compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique chemical properties. This article explores the biological activity of TESDFA, focusing on its synthesis, reactivity, and potential applications in drug development.

- Molecular Formula : C₈H₁₅F₃O₄SSi

- Molecular Weight : 292.349 g/mol

- CAS Number : 757203-27-3

- Purity : ≥95%

The compound is categorized as a difluoromethylating agent and is known for its ability to generate difluorocarbenes, which are crucial intermediates in organic synthesis.

TESDFA acts as a source of difluorocarbene under specific conditions, facilitating various chemical reactions. These reactions include:

- Nucleophilic Addition : TESDFA can react with carbonyl compounds to form difluoromethylated products.

- Cyclopropanation : It can generate difluorocyclopropanes when reacted with alkenes.

The generation of difluorocarbenes from TESDFA is particularly notable because these intermediates are valuable for synthesizing a wide range of fluorinated compounds, which often exhibit enhanced biological activity compared to their non-fluorinated counterparts .

Case Studies and Research Findings

- Antiviral Activity : Research indicates that compounds containing difluoromethyl groups can enhance antiviral activity. For instance, difluoromethylated derivatives have shown improved potency against viral enzymes compared to their non-fluorinated analogs. This suggests that TESDFA-derived compounds may have potential applications in developing antiviral drugs .

- Inhibition of Enzymatic Activity : Studies have demonstrated that fluorinated compounds can inhibit enzymes involved in metabolic pathways. For example, the introduction of a trifluoromethyl group has been linked to increased inhibition of 5-alpha-reductase, an enzyme implicated in prostate cancer. This finding highlights the potential for TESDFA in synthesizing inhibitors for therapeutic use .

- Synthesis of Bioactive Molecules : TESDFA has been utilized in the synthesis of various bioactive molecules. The ability to introduce fluorinated groups into organic scaffolds can lead to compounds with improved pharmacokinetic properties, including increased stability and bioavailability .

Data Table: Summary of Biological Activities

| Compound Type | Activity Type | Reference |

|---|---|---|

| Difluoromethylated derivatives | Antiviral activity | |

| Fluorinated inhibitors | Enzyme inhibition | |

| Bioactive molecules | Enhanced pharmacokinetics |

Safety and Toxicology

While TESDFA shows promise in biological applications, it is essential to consider its safety profile. The compound is classified as hazardous, with potential effects including:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.